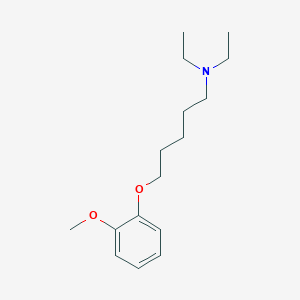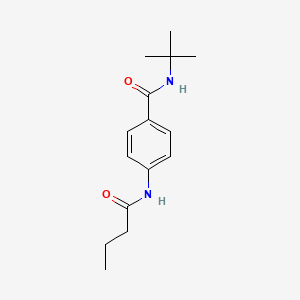
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPE is a selective agonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses.
Wirkmechanismus
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine binds selectively to the 5-HT1A receptor and activates its signaling pathway, leading to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been shown to have anxiolytic and antidepressant effects in animal models, as well as in clinical trials. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been found to increase the release of these neurotransmitters in certain brain regions, leading to improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a selective agonist of the 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine may vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine and its therapeutic applications. One area of interest is the potential use of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as a treatment for anxiety and depression in humans. Clinical trials have shown promising results, but further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is the development of new drugs that target the 5-HT1A receptor, based on the structure and activity of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine. Finally, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine could be used as a tool to investigate the role of the 5-HT1A receptor in other physiological processes, such as pain perception and appetite regulation.
Conclusion
In conclusion, N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is a chemical compound that has significant potential as a research tool and therapeutic agent. Its selective agonist activity at the 5-HT1A receptor makes it a useful tool for investigating the role of this receptor in various physiological processes. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has also shown promising results as a treatment for anxiety and depression in humans. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine.
Synthesemethoden
The synthesis of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine involves the reaction of 2-methoxyphenol with 1-bromo-5-diethylamino-pentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction to form N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine as the final product. The purity of the synthesized N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine has been extensively studied in various scientific fields, including neuroscience, pharmacology, and psychiatry. One of the primary applications of N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is in the study of the serotonin 5-HT1A receptor and its role in regulating mood, anxiety, and stress responses. N,N-diethyl-5-(2-methoxyphenoxy)-1-pentanamine is used as a selective agonist of the 5-HT1A receptor to investigate its effects on neurotransmitter release, neuronal activity, and behavior.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-4-17(5-2)13-9-6-10-14-19-16-12-8-7-11-15(16)18-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSEFRHRZKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)
![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)


![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)

![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)